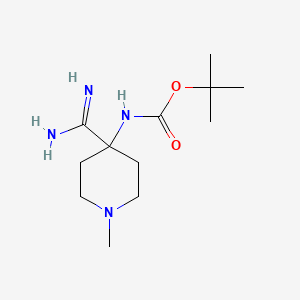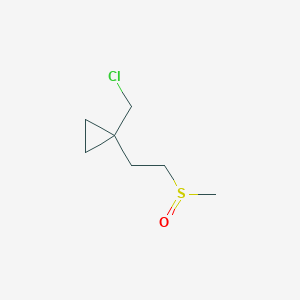
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group. Compounds with cyclopropane rings are known for their strained ring structure, which can lead to interesting chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes.
Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, where formaldehyde and hydrochloric acid are used in the presence of a catalyst.
Attachment of the 2-Methanesulfinylethyl Group: This step may involve the reaction of the cyclopropane intermediate with a sulfoxide compound under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted cyclopropane.
Substitution: Formation of various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Possible applications in drug development, particularly in designing molecules with unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in cellular processes. The strained cyclopropane ring can also undergo ring-opening reactions, which can be exploited in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfinylethyl group.
1-(2-Methanesulfinylethyl)cyclopropane: Lacks the chloromethyl group.
Cyclopropane derivatives: Various compounds with different substituents on the cyclopropane ring.
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane is unique due to the presence of both a chloromethyl group and a 2-methanesulfinylethyl group on the cyclopropane ring
Eigenschaften
Molekularformel |
C7H13ClOS |
|---|---|
Molekulargewicht |
180.70 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclopropane |
InChI |
InChI=1S/C7H13ClOS/c1-10(9)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChI-Schlüssel |
COAFRJPNFCKPFV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCC1(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



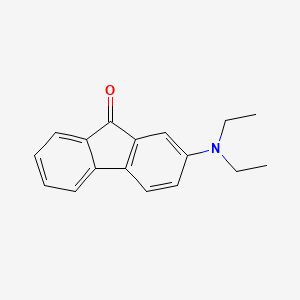
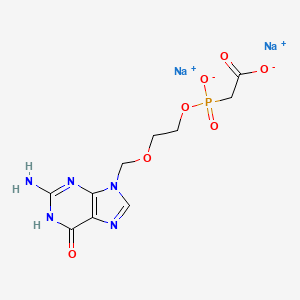

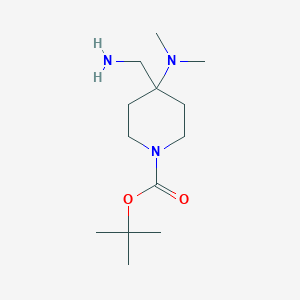
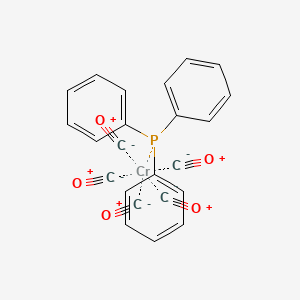

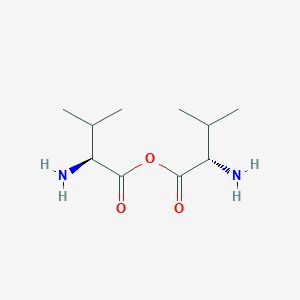
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
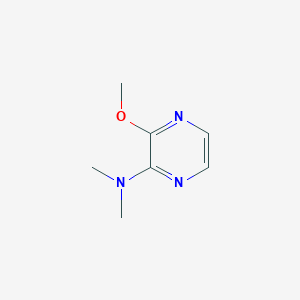
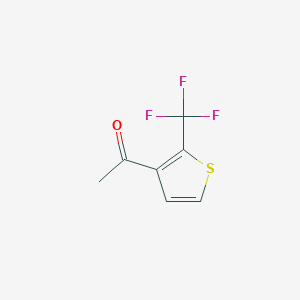
![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)
